4-isobutoxy-N-(2-nitrophenyl)benzamide

Description

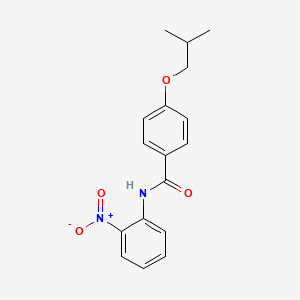

4-Isobutoxy-N-(2-nitrophenyl)benzamide is a benzamide derivative featuring a nitro-substituted aniline moiety and an isobutoxy group at the para position of the benzoyl ring. For example, N-(2-nitrophenyl)benzamides are typically prepared by reacting substituted benzoic acids with 2-nitroaniline in the presence of thionyl chloride or other coupling agents . The isobutoxy group likely influences solubility, steric bulk, and intermolecular interactions compared to other substituents.

Properties

IUPAC Name |

4-(2-methylpropoxy)-N-(2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-12(2)11-23-14-9-7-13(8-10-14)17(20)18-15-5-3-4-6-16(15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBNMGPEEZVCGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

Key structural analogs include:

N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide

Table 1: Structural Parameters of Selected Benzamide Derivatives

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate solubility and crystalline stability:

Table 2: Intermolecular Interactions in Analogs

Physicochemical Properties

- Solubility: The isobutoxy group enhances lipophilicity compared to polar substituents (e.g., Br, NO₂). This could improve membrane permeability in biological systems.

Q & A

Basic: What synthetic methodologies are effective for synthesizing 4-isobutoxy-N-(2-nitrophenyl)benzamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling 2-nitroaniline with a substituted benzoyl chloride. Key steps include:

- Acylation : Reacting 2-nitroaniline with 4-isobutoxybenzoyl chloride in anhydrous conditions (e.g., dry dichloromethane) using a base like triethylamine to neutralize HCl byproducts .

- Optimization : Temperature control (0–5°C during acyl chloride addition), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the isobutoxy group shows distinct triplets at δ ~3.6–4.0 ppm (CH) and a septet for the methine proton (δ ~1.8 ppm) .

- IR Spectroscopy : Amide C=O stretching (~1650 cm) and nitro group vibrations (~1520 cm and ~1350 cm) validate functional groups .

- HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column) .

Advanced: How can computational modeling predict the biological activity of nitro-substituted benzamides?

Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets (e.g., enzymes involved in inflammation or cancer). For example, nitro groups may form hydrogen bonds with catalytic residues .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analyses correlate substituent electronic properties (Hammett σ constants) with activity. The electron-withdrawing nitro group enhances electrophilicity, potentially increasing receptor affinity .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over time, highlighting key interactions like π-π stacking between the benzamide and aromatic residues .

Advanced: How do crystallographic studies resolve contradictions in hydrogen-bonding patterns and crystal packing?

Answer:

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) reveals intramolecular N–H⋯O bonds (e.g., N–H⋯O, ~2.6 Å) and intermolecular C–H⋯O interactions, forming edge-fused rings (R_2$$^2(10) motifs) .

- Discrepancy Resolution : Conflicting data on dihedral angles (e.g., 16.78° vs. 2.90° in related compounds) are addressed by comparing multiple datasets and refining models with anisotropic displacement parameters .

- Halogen Interactions : Bromine substituents (in analogs) exhibit Br⋯Br contacts (~3.5 Å), influencing packing differently than isobutoxy groups .

Advanced: What strategies evaluate structure-activity relationships (SAR) for nitrobenzamide derivatives?

Answer:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing isobutoxy with methoxy or tert-butyl) to assess steric/electronic effects on bioactivity .

- Biological Assays : Test inhibition of target enzymes (e.g., COX-2 or kinases) using enzyme-linked immunosorbent assays (ELISA). For example, nitro groups may enhance anti-inflammatory activity via redox modulation .

- Data Cross-Validation : Combine experimental IC values with computational binding energies to identify outliers and refine SAR models .

Advanced: How are multi-step synthetic pathways optimized to minimize side reactions in nitrobenzamide synthesis?

Answer:

- Intermediate Monitoring : Use TLC or LC-MS to detect intermediates (e.g., acylated aniline derivatives) and adjust reaction times .

- Byproduct Suppression : Add molecular sieves to absorb water in acylation steps, preventing hydrolysis of the acyl chloride .

- Temperature Gradients : Gradual warming (e.g., from 0°C to room temperature) during coupling reduces exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.